A Technical Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride (CAS: 876-03-9)

A Technical Guide to 3-(Aminomethyl)benzoic Acid Hydrochloride (CAS: 876-03-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Aminomethyl)benzoic acid hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and development. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors.

Chemical Identity and Properties

3-(Aminomethyl)benzoic acid hydrochloride is a white to off-white solid organic compound.[1] Its hydrochloride form enhances stability and solubility, making it suitable for various synthetic applications. The fundamental chemical identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 876-03-9[1][2][3][4][5][6][7] |

| IUPAC Name | 3-(aminomethyl)benzoic acid;hydrochloride[3][5] |

| Molecular Formula | C₈H₁₀ClNO₂ or C₈H₉NO₂·HCl[1][2][3][4][6] |

| SMILES | C1=CC(=CC(=C1)CN)C(=O)O.Cl[3][5] |

| InChI Key | SJCCOASSOPUHEN-UHFFFAOYSA-N[3][5][6] |

| MDL Number | MFCD03791117[2][3][6] |

| PubChem CID | 16218772[3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 187.62 g/mol [2][3][4][5][6] |

| Appearance | White to off-white solid[1] |

| Melting Point | 242 °C[2] |

| Solubility | Slightly soluble in water[1][3] |

| Purity/Assay | ≥95% - ≥98.0% (HPLC)[3][6] |

| Storage Conditions | Store at 2°C - 8°C in an inert atmosphere[1][2][6] |

Synthesis and Quality Control

The compound is typically synthesized through the reduction of a nitrile precursor. The following protocol outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Cyanobenzoic Acid

This protocol details the synthesis of 3-(aminomethyl)benzoic acid hydrochloride via the catalytic hydrogenation of 3-cyanobenzoic acid.[1]

Materials:

-

3-cyanobenzoic acid (40 mmol, 5.88 g)

-

Tetrahydrofuran (THF), 50 mL

-

Isopropanol, 50 mL

-

Concentrated hydrochloric acid, 4.2 mL

-

Platinum(IV) oxide (PtO₂) catalyst, 300 mg

-

Diethyl ether

-

Methanol

Procedure:

-

Suspend 3-cyanobenzoic acid in 50 mL of THF in a suitable reaction vessel.

-

Stir and gently heat the suspension until the solid is completely dissolved.

-

Add 50 mL of isopropanol to the solution and allow it to cool to room temperature.

-

Slowly add 4.2 mL of pre-cooled concentrated hydrochloric acid to the solution.

-

Carefully add 300 mg of platinum(IV) oxide catalyst to the mixture.

-

The reaction proceeds via hydrogenation (details of hydrogen source and pressure application are standard for this type of reaction).

-

Upon reaction completion, add 50 mL of diethyl ether to precipitate the product.

-

Collect the precipitate by filtration and wash it thoroughly with ether.

-

Dissolve the resulting solid in methanol and filter to remove the PtO₂ catalyst.

-

Remove the methanol by distillation under reduced pressure to yield the final product, 3-(aminomethyl)benzoic acid hydrochloride. The reported yield for this method is approximately 82%.[1]

Experimental Protocol: Quality Control via HPLC

Purity is a critical parameter, typically assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of the synthesized 3-(Aminomethyl)benzoic acid hydrochloride.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength appropriate for the benzoic acid chromophore (e.g., 220 nm).

-

Standard: A certified reference standard of 3-(Aminomethyl)benzoic acid hydrochloride.

-

Procedure:

-

Prepare a standard solution of known concentration.

-

Prepare a sample solution of the synthesized product.

-

Inject both solutions into the HPLC system.

-

Compare the retention time of the major peak in the sample to the standard.

-

Calculate the purity based on the area of the main peak relative to the total area of all peaks (Area % method). Commercial grades typically achieve a purity of ≥98.0%.[6]

-

Applications in Drug Development

3-(Aminomethyl)benzoic acid hydrochloride is a key intermediate in the synthesis of pharmaceuticals.[1][8] Its bifunctional nature, containing both a carboxylic acid and an aminomethyl group, allows it to serve as a versatile scaffold.

A primary application lies in the development of enzyme inhibitors. Derivatives of this compound have been identified as competitive inhibitors of several critical proteolytic enzymes, including trypsin, plasmin, and thrombin.[1][3][8] This inhibitory activity makes it a valuable starting point for designing drugs that target pathways involving these enzymes, such as coagulation and fibrinolysis.

Mechanism of Action: Inhibition of Fibrinolysis

The antifibrinolytic properties of aminomethylbenzoic acid derivatives are of significant therapeutic interest.[9] Fibrinolysis is the biological process of breaking down fibrin clots. This process is primarily mediated by the enzyme plasmin, which is activated from its zymogen form, plasminogen.

In conditions of excessive bleeding (hyperfibrinolysis), inhibiting this pathway can be beneficial. Derivatives of 3-(aminomethyl)benzoic acid function by blocking the conversion of plasminogen to plasmin, thereby preventing the degradation of the fibrin clot and promoting hemostasis.[9]

Safety and Handling

Proper handling of 3-(Aminomethyl)benzoic acid hydrochloride is essential in a laboratory setting. The compound presents several hazards as defined by the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Category | Information |

| Signal Word | Warning[1][6] |

| Hazard Statements | H302: Harmful if swallowed.[2][5][6] H315: Causes skin irritation.[2][5][6] H319: Causes serious eye irritation.[2][5][6] H335: May cause respiratory irritation.[2][5][6] |

| Precautionary Statements | P261: Avoid breathing dust.[1][6] P280: Wear protective gloves/eye protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| Personal Protective Equipment | Eyeshields, gloves, and a dust mask (type N95) are recommended.[6] |

References

- 1. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]

- 2. (3-Aminomethyl)benzoic acid hydrochloride | 876-03-9 | FA49095 [biosynth.com]

- 3. 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3-(AMINOMETHYL)BENZOIC ACID HYDROCHLORIDE | CAS 876-03-9 [matrix-fine-chemicals.com]

- 5. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]

- 7. 3-(Aminomethyl)benzoic acid hydrochloride [fchemicals.com]

- 8. H64546.03 [thermofisher.com]

- 9. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

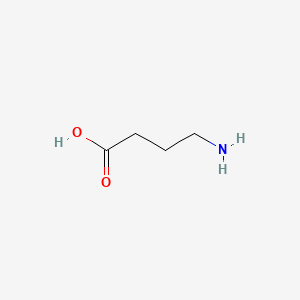

γ-Aminobutyric Acid (GABA)

γ-Aminobutyric Acid (GABA)

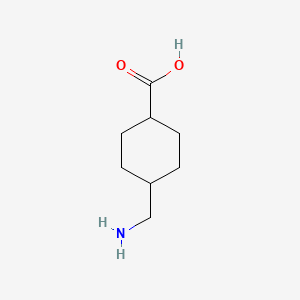

3-(Aminomethyl)benzoic Acid

3-(Aminomethyl)benzoic Acid

Tranexamic Acid

Tranexamic Acid